2-Ethyl-6-methoxy-1,3-benzothiazole
CAS No.: 17142-77-7
Cat. No.: VC21073755
Molecular Formula: C10H11NOS
Molecular Weight: 193.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17142-77-7 |
|---|---|
| Molecular Formula | C10H11NOS |
| Molecular Weight | 193.27 g/mol |
| IUPAC Name | 2-ethyl-6-methoxy-1,3-benzothiazole |
| Standard InChI | InChI=1S/C10H11NOS/c1-3-10-11-8-5-4-7(12-2)6-9(8)13-10/h4-6H,3H2,1-2H3 |
| Standard InChI Key | FODBYDGJZCABRE-UHFFFAOYSA-N |
| SMILES | CCC1=NC2=C(S1)C=C(C=C2)OC |
| Canonical SMILES | CCC1=NC2=C(S1)C=C(C=C2)OC |
Introduction
Chemical Properties and Structure
2-Ethyl-6-methoxy-1,3-benzothiazole is a heterocyclic compound belonging to the benzothiazole family, characterized by a fused benzene and thiazole ring system. The compound has a molecular formula of C₁₀H₁₁NOS and a molecular weight of 193.27 g/mol, with a CAS number of 17142-77-7. Structurally, it contains an ethyl substituent at position 2 of the benzothiazole core and a methoxy group at position 6, which significantly influences its biological activity profile. The presence of sulfur and nitrogen heteroatoms in the thiazole ring contributes to its ability to interact with various biological targets and participate in hydrogen bonding with receptor sites.
Structural Features
The benzothiazole ring system present in 2-Ethyl-6-methoxy-1,3-benzothiazole plays a crucial role in its biological activities. This heterocyclic system is found in various marine and terrestrial natural compounds that demonstrate useful biological activities . The methoxy group at position 6 enhances lipophilicity and membrane permeability, potentially improving the compound's pharmacokinetic properties. The ethyl substituent at position 2 further modifies the electronic properties of the molecule, affecting its binding characteristics to biological targets.
Physical and Chemical Properties
Table 1: Key Properties of 2-Ethyl-6-methoxy-1,3-benzothiazole
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁NOS |
| Molecular Weight | 193.27 g/mol |
| CAS Number | 17142-77-7 |
| IUPAC Name | 2-ethyl-6-methoxy-1,3-benzothiazole |
| Standard InChIKey | FODBYDGJZCABRE-UHFFFAOYSA-N |
The compound exhibits characteristic spectroscopic properties that aid in its identification and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy typically reveals distinct signals for the ethyl group (a triplet for the methyl and a quartet for the methylene), a singlet for the methoxy group, and complex patterns for the aromatic protons. Infrared spectroscopy would show characteristic absorption bands for the C-O, C-N, and C-S bonds, providing further confirmation of its structure.
| Step | Reaction | Reagents/Conditions |
|---|---|---|
| 1 | Formation of ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate | 1,4-Benzoquinone, appropriate reagents |
| 2 | Oxidative cyclization to form ethyl 6-hydroxybenzothiazole-2-carboxylate | Oxidizing agents |
| 3 | Reduction of carboxylate to ethyl group | Appropriate reducing agents |
| 4 | Methylation of hydroxyl group | Methylating agents (e.g., dimethyl sulfate) |
Characterization of Synthesized Compounds
The characterization of benzothiazole derivatives typically involves a combination of analytical techniques. Melting points can be determined using apparatus such as the Thermonik Melting point Apparatus . Infrared spectra can be recorded on instruments like IR-Affinity, Shimadzu using DRS system . Nuclear Magnetic Resonance (NMR) spectra, particularly ¹H-NMR, provide valuable structural information and can be recorded on instruments such as JEOL AL-300 FT-NMR spectrometers using TMS as internal standard in appropriate solvents like DMSO . Mass spectrometry and elemental analysis further confirm the molecular weight and elemental composition of the synthesized compounds.
Biological Activities
Benzothiazole derivatives, including those with structures similar to 2-Ethyl-6-methoxy-1,3-benzothiazole, exhibit a wide range of biological activities. The diverse pharmacological properties of these compounds make them attractive candidates for drug development across various therapeutic areas. The following sections discuss the key biological activities attributed to 2-Ethyl-6-methoxy-1,3-benzothiazole and related benzothiazole derivatives.
Anti-inflammatory Activity
Benzothiazole derivatives have demonstrated significant anti-inflammatory properties in various studies. Patil et al. specifically investigated the anti-inflammatory activity of 2-amino-6-methoxybenzothiazole derivatives, finding promising results . The anti-inflammatory action may involve modulation of inflammatory mediators and cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The structural features of 2-Ethyl-6-methoxy-1,3-benzothiazole, particularly the methoxy group at position 6, likely contribute to its anti-inflammatory potential.
The mechanism of anti-inflammatory action may involve inhibition of cyclooxygenase (COX) enzymes, reduction of pro-inflammatory cytokine production, or modulation of inflammatory signaling pathways. These effects could make 2-Ethyl-6-methoxy-1,3-benzothiazole a valuable lead compound for the development of novel anti-inflammatory agents with potentially fewer side effects than current therapies.
Anticancer Activity
Research indicates that 2-Ethyl-6-methoxy-1,3-benzothiazole possesses significant pharmacological potential, particularly in cancer research. Studies have demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms. The anticancer activity may involve interaction with specific cellular targets, modulation of signaling pathways related to cell growth and division, induction of apoptosis, or inhibition of angiogenesis.
Table 3: Potential Anticancer Mechanisms of Benzothiazole Derivatives
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Activation of programmed cell death pathways |
| Cell Cycle Arrest | Inhibition of cell cycle progression |
| Angiogenesis Inhibition | Prevention of new blood vessel formation |
| Enzyme Inhibition | Inhibition of enzymes crucial for cancer cell growth |
| DNA Interaction | Direct interaction with DNA, affecting replication or transcription |
Anticonvulsant Activity
Benzothiazole derivatives have also been investigated for anticonvulsant properties. A study by researchers, as reported in search result , evaluated novel benzothiazole derivatives for their anticonvulsant activity using the maximal electroshock (MES) test, subcutaneous pentylenetetrazole (scPTZ) test, and rotarod neurotoxicity test . While this study focused on different benzothiazole derivatives, the structural similarity to 2-Ethyl-6-methoxy-1,3-benzothiazole suggests potential anticonvulsant activity for this compound as well.
The anticonvulsant effects of benzothiazole derivatives may involve modulation of ion channels, enhancement of inhibitory neurotransmission, or reduction of excitatory neurotransmission in the central nervous system. The lipophilic nature of 2-Ethyl-6-methoxy-1,3-benzothiazole would facilitate blood-brain barrier penetration, making it a potential candidate for the development of novel anticonvulsant medications.
Mechanism of Action
The biological activities of 2-Ethyl-6-methoxy-1,3-benzothiazole and related compounds are likely mediated through interaction with specific molecular targets and cellular pathways. Understanding these mechanisms is crucial for optimizing the compound's therapeutic potential and developing more effective derivatives. The following sections discuss potential mechanisms underlying the various biological activities of 2-Ethyl-6-methoxy-1,3-benzothiazole.
Interaction with Cellular Targets
The mechanism of action for compounds like 2-Ethyl-6-methoxy-1,3-benzothiazole often involves interaction with specific cellular targets. The benzothiazole scaffold can bind to various proteins, enzymes, and receptors, modulating their activity and affecting downstream cellular processes. The ethyl and methoxy substituents on the benzothiazole core likely influence binding affinity and specificity to these targets.
Potential cellular targets include enzymes involved in inflammatory pathways (such as cyclooxygenase and lipoxygenase), proteins regulating cell cycle progression, components of apoptotic pathways, or receptors mediating neurotransmission. The specific binding interactions would depend on the three-dimensional structure of 2-Ethyl-6-methoxy-1,3-benzothiazole and the complementary binding sites on target molecules.
Modulation of Signaling Pathways
Pharmacological studies have indicated changes in enzyme activity or receptor signaling upon treatment with compounds like 2-Ethyl-6-methoxy-1,3-benzothiazole. These compounds may modulate key signaling pathways involved in inflammation, cell proliferation, apoptosis, or neuronal excitability. The modulation could occur through direct interaction with signaling molecules or through indirect effects on regulatory mechanisms.
In the context of anti-inflammatory activity, 2-Ethyl-6-methoxy-1,3-benzothiazole might inhibit the activation of nuclear factor-kappa B (NF-κB) or mitogen-activated protein kinase (MAPK) pathways, leading to reduced expression of pro-inflammatory cytokines. For anticancer activity, the compound may affect pathways regulating cell survival, such as PI3K/Akt or JAK/STAT signaling, promoting apoptosis or inhibiting proliferation of cancer cells.
Analytical Techniques for Characterization
The characterization of 2-Ethyl-6-methoxy-1,3-benzothiazole requires a combination of analytical techniques to confirm its structure, purity, and properties. These techniques provide valuable information about the compound's identity, structural features, and physicochemical characteristics, which are essential for quality control and structure-activity relationship studies.
Spectroscopic Methods
Spectroscopic methods play a crucial role in the structural elucidation of 2-Ethyl-6-methoxy-1,3-benzothiazole. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR and ¹³C-NMR, provides detailed information about the hydrogen and carbon environments in the molecule . In the ¹H-NMR spectrum, characteristic signals would be expected for the ethyl group (triplet and quartet patterns), methoxy group (singlet), and aromatic protons (complex multiplets).
Infrared (IR) spectroscopy reveals the presence of functional groups through characteristic absorption bands . For 2-Ethyl-6-methoxy-1,3-benzothiazole, key bands would correspond to C-O stretching (methoxy group), C=N stretching (thiazole ring), and aromatic C=C stretching vibrations. Mass spectrometry confirms the molecular weight and provides information about fragmentation patterns, which are valuable for structural confirmation .
Chromatographic Techniques
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are essential for assessing the purity of 2-Ethyl-6-methoxy-1,3-benzothiazole and monitoring reactions during its synthesis. TLC can be used to track reaction progress, while HPLC provides quantitative purity determination and can be coupled with mass spectrometry for additional structural information.
Elemental Analysis
Elemental analysis confirms the elemental composition of 2-Ethyl-6-methoxy-1,3-benzothiazole in terms of carbon, hydrogen, nitrogen, and sulfur content . The experimental values are compared with theoretical calculations based on the molecular formula to verify the compound's identity and purity. This technique provides valuable quality control information and supports structural assignments made based on spectroscopic data.
Applications in Research and Development
The diverse biological activities of 2-Ethyl-6-methoxy-1,3-benzothiazole make it a valuable compound for research and development in various fields, particularly in medicinal chemistry and drug discovery. Understanding its applications can guide future research directions and highlight its potential in addressing unmet medical needs.
Drug Discovery and Development
2-Ethyl-6-methoxy-1,3-benzothiazole serves as a versatile scaffold for drug discovery and development. Its anti-inflammatory, antimicrobial, anticancer, and potential anticonvulsant properties make it a promising lead compound for the development of novel therapeutic agents. Medicinal chemists can modify its structure to optimize activity, improve pharmacokinetic properties, and reduce potential side effects.
The benzothiazole core has been incorporated into various drugs and drug candidates, highlighting its importance in pharmaceutical research. Structural modifications of 2-Ethyl-6-methoxy-1,3-benzothiazole could lead to derivatives with enhanced specificity for particular targets or improved activity profiles. Such modifications might include substitution of the ethyl group with other alkyl or functional groups, replacement of the methoxy group, or addition of other substituents to the benzene ring.
Structure-Activity Relationship Studies
2-Ethyl-6-methoxy-1,3-benzothiazole provides a valuable template for structure-activity relationship (SAR) studies. By systematically modifying its structure and evaluating the biological activities of the resulting derivatives, researchers can identify key structural features required for specific activities. This knowledge can guide the rational design of more potent and selective compounds.
SAR studies might investigate the importance of the ethyl group at position 2, the role of the methoxy group at position 6, or the effect of additional substituents on the benzothiazole scaffold. These studies would contribute to a deeper understanding of the molecular basis of the compound's biological activities and facilitate the development of improved derivatives.
Probe Development for Chemical Biology
The fluorescent properties of many benzothiazole derivatives make 2-Ethyl-6-methoxy-1,3-benzothiazole potentially useful for the development of molecular probes for chemical biology and imaging applications. Such probes could be used to study biological processes, track the distribution of drugs or drug candidates in cells or organisms, or develop diagnostic tools.
By attaching appropriate targeting moieties to 2-Ethyl-6-methoxy-1,3-benzothiazole, researchers could create selective probes for specific cellular targets or processes. These probes would provide valuable tools for basic research and potentially for clinical diagnostics.
Future Research Directions
The exploration of 2-Ethyl-6-methoxy-1,3-benzothiazole and its derivatives presents numerous opportunities for future research. These investigations could enhance our understanding of its biological activities, improve its therapeutic potential, and expand its applications in various fields.
Detailed Mechanistic Studies
Further research is needed to elucidate the precise mechanisms underlying the biological activities of 2-Ethyl-6-methoxy-1,3-benzothiazole. Such studies would involve identification of specific molecular targets, characterization of binding interactions, and investigation of downstream effects on cellular pathways. Understanding these mechanisms would facilitate the rational design of more potent and selective derivatives.
Advanced techniques such as X-ray crystallography could provide insights into the three-dimensional structure of 2-Ethyl-6-methoxy-1,3-benzothiazole bound to target proteins. Computational methods like molecular docking and molecular dynamics simulations could predict binding modes and guide structural optimization. Cellular and biochemical assays would help elucidate the compound's effects on specific signaling pathways and biological processes.
Development of Novel Derivatives
The development of novel derivatives of 2-Ethyl-6-methoxy-1,3-benzothiazole with enhanced biological activities and improved pharmacokinetic properties represents a promising area for future research. Structural modifications could target specific activities, reduce potential toxicity, or enhance bioavailability. Hybrid molecules incorporating the benzothiazole scaffold with other pharmacophores could lead to compounds with synergistic activities or novel mechanisms of action.
The synthesis of these derivatives would require innovative chemical approaches and careful characterization of their properties. Biological evaluation would involve a range of in vitro and in vivo assays to assess activity, selectivity, and potential side effects. The most promising candidates could then advance to preclinical and potentially clinical development.
Exploration of Additional Biological Activities
While several biological activities of benzothiazole derivatives have been identified, there may be additional therapeutic applications yet to be discovered. Screening 2-Ethyl-6-methoxy-1,3-benzothiazole against a wider range of targets and disease models could reveal novel activities and potential applications. Areas of interest might include neurodegenerative diseases, metabolic disorders, or viral infections.
High-throughput screening approaches, combined with phenotypic assays and target identification methods, could uncover unexpected activities and new therapeutic opportunities. Collaboration between chemists, biologists, and clinicians would be essential for comprehensive evaluation of the compound's potential across diverse therapeutic areas.
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